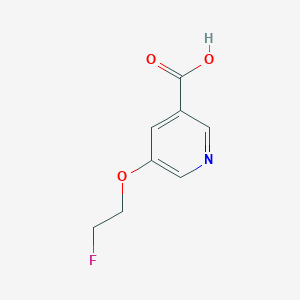
3-(3-Cyclopropoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Cyclopropoxyphenyl)propanoic acid is an organic compound characterized by the presence of a cyclopropoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyclopropoxyphenyl)propanoic acid typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via the reaction of cyclopropanol with an appropriate phenyl derivative under acidic or basic conditions.
Attachment to the Phenyl Ring: The cyclopropoxy group is then attached to the phenyl ring through an electrophilic aromatic substitution reaction.
Formation of Propanoic Acid Moiety:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: 3-(3-Cyclopropoxyphenyl)propanoic acid is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable probe for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including inflammatory and metabolic disorders.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of advanced polymers and coatings.
作用机制
The mechanism by which 3-(3-Cyclopropoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropoxy group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting the overall metabolic balance.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
相似化合物的比较
3-(3-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-(3-Ethoxyphenyl)propanoic acid: Contains an ethoxy group, offering different steric and electronic properties.
3-(3-Propoxyphenyl)propanoic acid: Features a propoxy group, providing a comparison in terms of chain length and flexibility.
Uniqueness: 3-(3-Cyclopropoxyphenyl)propanoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for exploring new chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
3-(3-cyclopropyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)7-4-9-2-1-3-11(8-9)15-10-5-6-10/h1-3,8,10H,4-7H2,(H,13,14) |
InChI 键 |
GUPFESVMHAVQME-UHFFFAOYSA-N |
规范 SMILES |
C1CC1OC2=CC=CC(=C2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)

![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)
![4-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B12072755.png)




![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)




